Cas no 97387-94-5 (N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide)
97387-94-5 structure
Product Name:N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
CAS-Nr.:97387-94-5
MF:C32H41N5O4
MW:559.699047803879
CID:1988387
PubChem ID:122200875
Update Time:2025-04-21
N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
- N-[1-(3-butan-2-yl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- N-{1-[3-(Butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboximidic acid
- DTXSID40913948
- N-(Lysergyl-valyl)-cyclo(isoleucyl-D-prolyl)
- ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-((1S)-1-(((3S,8AR)-HEXAHYDRO-3-((1S)-1-METHYLPROPYL)-1,4-DIOXOINDOLO(4,3-FG)QUINOLIN-2(1H)-YL)CARBONYL)-2-METHYLPROPYL)-6-METHYL-, (8.BETA.)-
- N0U94IVM3W
- .BETA.-ERGOKRYPTAM
- Beta-ergocryptam
- 1',12'-SECOERGOTAMAN-3',6',12',18-TETRONE, 2'-DEOXY-2'-(1-METHYLETHYL)-5'-(1-METHYLPROPYL)-, (2'S,5'.ALPHA.(S),11'.ALPHA.)-
- beta-Ergokryptam
- 97387-94-5
- .BETA.-ERGOCRYPTAM
- UNII-N0U94IVM3W
- (4R,7R)-N-[(2S)-1-[(3S,8AS)-3-[(2S)-butan-2-yl]-1,4-dioxo-octahydropyrrolo[1,2-a]pyrazin-2-yl]-3-methyl-1-oxobutan-2-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0,.0,]hexadeca-1(16),2,9,12,14-pentaene-4-carboximidate
- (6aR,9R)-N-((2S)-1-((3S,8aR)-3-((2S)-butan-2-yl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo(1,2-a)pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo(4,3-fg)quinoline-9-carboxamide
- ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-((1S)-1-(((3S,8AR)-HEXAHYDRO-3-((1S)-1-METHYLPROPYL)-1,4-DIOXOINDOLO(4,3-FG)QUINOLIN-2(1H)-YL)CARBONYL)-2-METHYLPROPYL)-6-METHYL-, (8BETA)-
- (6aR,9R)-N-[(2S)-1-[(3S,8aR)-3-[(2S)-butan-2-yl]-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- 1',12'-SECOERGOTAMAN-3',6',12',18-TETRONE, 2'-DEOXY-2'-(1-METHYLETHYL)-5'-(1-METHYLPROPYL)-, (2'S,5'ALPHA(S),11'ALPHA)-
- (4R,7R)-N-((2S)-1-((3S,8AS)-3-((2S)-butan-2-yl)-1,4-dioxo-octahydropyrrolo(1,2-a)pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl)-6-methyl-6,11-diazatetracyclo(7.6.1.0,.0,)hexadeca-1(16),2,9,12,14-pentaene-4-carboximidate
-
- Inchi: 1S/C32H41N5O4/c1-6-18(4)28-32(41)36-12-8-11-24(36)30(39)37(28)31(40)27(17(2)3)34-29(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-25(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27-28,33H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25+,27-,28-/m0/s1
- InChI-Schlüssel: HKVSEIVDIONNKB-CLWGGANZSA-N
- Lächelt: O=C1[C@H]([C@@H](C)CC)N(C([C@H](C(C)C)NC([C@@H]2C=C3C4C=CC=C5C=4C(=CN5)C[C@H]3N(C)C2)=O)=O)C([C@H]2CCCN21)=O
Berechnete Eigenschaften
- Genaue Masse: 559.31585481g/mol
- Monoisotopenmasse: 559.31585481g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 41
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1120
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 6
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 106Ų
- XLogP3: 3.6
Experimentelle Eigenschaften
- Dichte: 1.3
- Siedepunkt: 826°C at 760 mmHg
- Flammpunkt: 453.3°C
- Brechungsindex: 1.65
N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide Verwandte Literatur
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
97387-94-5 (N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge